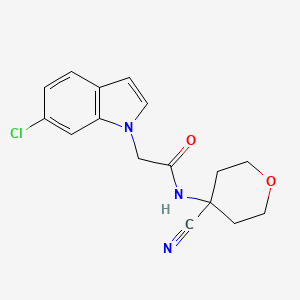
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide involves the inhibition of GSK-3β. GSK-3β is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. Inhibition of GSK-3β by 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide leads to the activation of these pathways, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by the compound has been shown to increase the levels of β-catenin, a protein that plays a crucial role in cell adhesion and signaling. The compound has also been shown to increase the levels of insulin and glucose uptake in adipocytes, which could have potential therapeutic implications in diabetes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide in lab experiments is its potency and specificity as a GSK-3β inhibitor. The compound has been shown to be more potent than other GSK-3β inhibitors such as lithium chloride and SB-216763. However, one of the limitations of using the compound is its low solubility in water, which could affect its bioavailability in in vivo studies.
Orientations Futures
Several future directions for research on 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide can be identified. One direction is to investigate the therapeutic potential of the compound in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to investigate the role of GSK-3β in various cellular processes and signaling pathways using the compound as a tool. In addition, future research could focus on developing more potent and specific GSK-3β inhibitors based on the structure of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide.
Conclusion
In conclusion, 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a potent and specific inhibitor of GSK-3β that has been widely used in scientific research. The compound has several biochemical and physiological effects and has potential therapeutic implications in various diseases. Future research could focus on investigating the therapeutic potential of the compound and developing more potent and specific GSK-3β inhibitors.
Méthodes De Synthèse
The synthesis of 2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide is a multi-step process that involves the reaction of several chemicals. The synthesis method was first described in a research article by Bhat et al. in 2007. The authors reported that the compound was synthesized in four steps, starting from 6-chloroindole-3-carboxaldehyde and 4-cyanooxan-4-ylacetic acid. The final product was obtained in a yield of 42% after purification by column chromatography.
Applications De Recherche Scientifique
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide has been extensively used in scientific research as a GSK-3β inhibitor. GSK-3β is a serine/threonine kinase that has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of GSK-3β has been shown to have therapeutic potential in these diseases. The compound has been used in several in vitro and in vivo studies to investigate the role of GSK-3β in various cellular processes and diseases.
Propriétés
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-1-12-3-6-20(14(12)9-13)10-15(21)19-16(11-18)4-7-22-8-5-16/h1-3,6,9H,4-5,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVLTWQSKKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloroindol-1-yl)-N-(4-cyanooxan-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

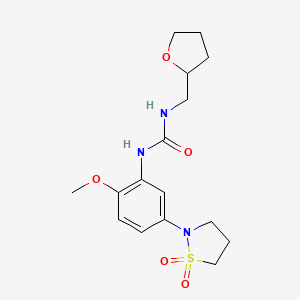
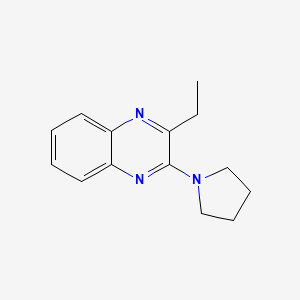

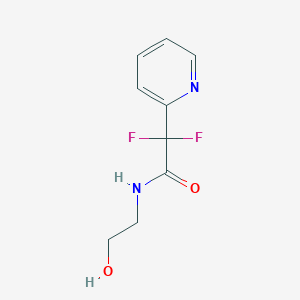
![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
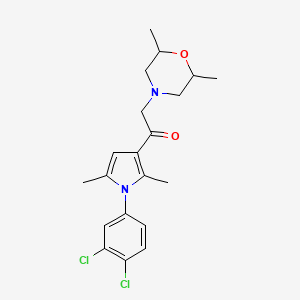
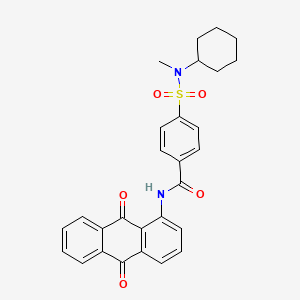
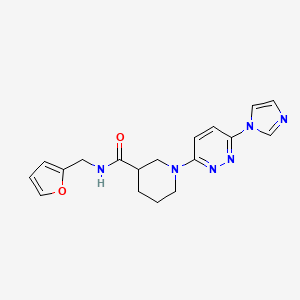
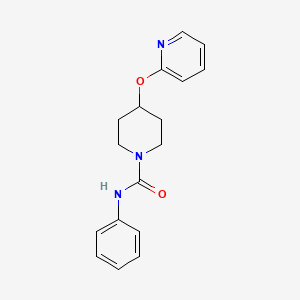
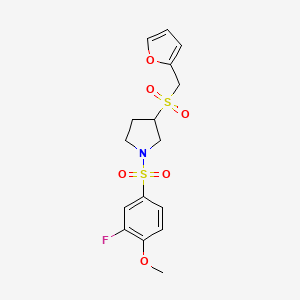
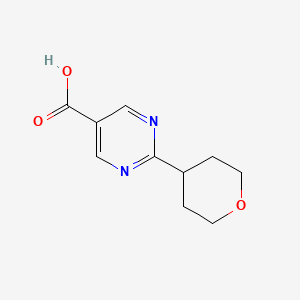

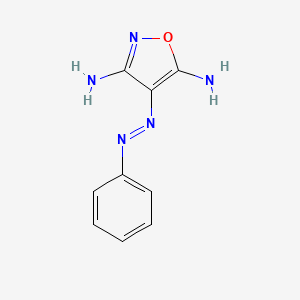
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)